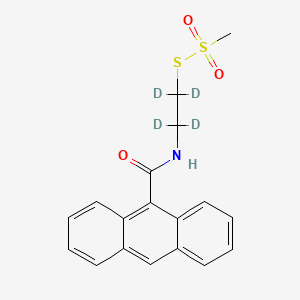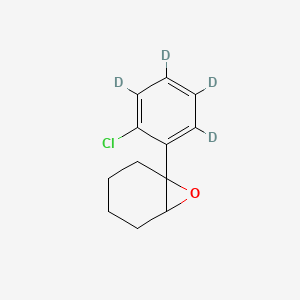
1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4
Descripción general
Descripción
1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4 (CBOH-d4) is a chiral molecule that has been studied in a variety of scientific research applications. It is a synthetic compound that has been used in the laboratory to study the structure and properties of its enantiomers, as well as to investigate the mechanism of action of its derivatives. CBOH-d4 has also been used as a tool to study the biochemical and physiological effects of its derivatives.
Aplicaciones Científicas De Investigación
Combinatorial Synthesis
- The compound is used in the combinatorial synthesis of polycyclic compounds, including anthracyclinones, through tandem Diels-Alder additions. This synthesis is significant for creating a large number of condensed polycyclic systems with potential pharmaceutical applications (Vogel, 2007).
Gold(I)-Catalyzed Synthesis
- In the field of catalysis, this compound has been involved in gold(I)-catalyzed transformations, leading to the synthesis of different products like dihydrobenzofuran-4(5H)-ones and benzofurans, depending on the ligand of the gold catalyst (Wang et al., 2013).
Preparation of Enantiomerically Pure Compounds
- It has been used for the preparation of enantiomerically pure compounds, a crucial aspect in the synthesis of terpenoids and other natural products (Guangzhe Yu, 2005).
Investigation of Novel Promoters
- Research has explored its potential as a promoter for gas hydrates, demonstrating its ability to improve the thermodynamic stability of hydrate systems (Seol, Shin, & Park, 2020).
Anticancer and Antimicrobial Agents
- The compound has been studied in the context of synthesizing new agents with potential anticancer and antimicrobial properties (Katariya, Vennapu, & Shah, 2021).
Thermochemistry Studies
- It's also involved in thermochemistry studies, providing insights into enthalpy of formation, entropy, and heat capacity of oxabicyclic compounds (Bozzelli & Rajasekaran, 2007).
Crystal Structure Analysis
- Research has been conducted on its crystal structure, which is fundamental for understanding molecular interactions and properties (Kelly et al., 2012).
Propiedades
IUPAC Name |
1-(2-chloro-3,4,5,6-tetradeuteriophenyl)-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-10-6-2-1-5-9(10)12-8-4-3-7-11(12)14-12/h1-2,5-6,11H,3-4,7-8H2/i1D,2D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRFOZVDGYGPKQ-NMRLXUNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)O2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C23CCCCC2O3)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747350 | |
| Record name | 1-[2-Chloro(~2~H_4_)phenyl]-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4 | |
CAS RN |
1336986-07-2 | |
| Record name | 1-[2-Chloro(~2~H_4_)phenyl]-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




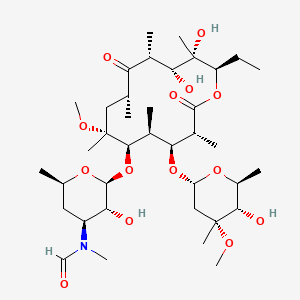
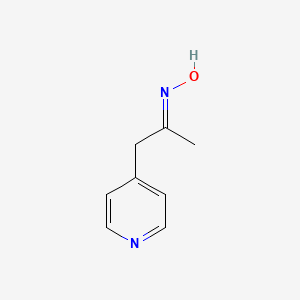

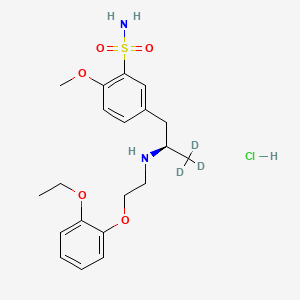

![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)
